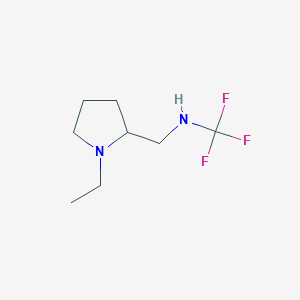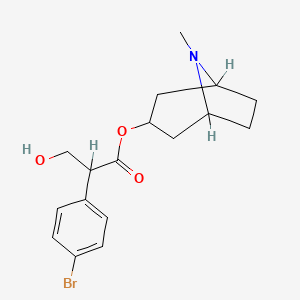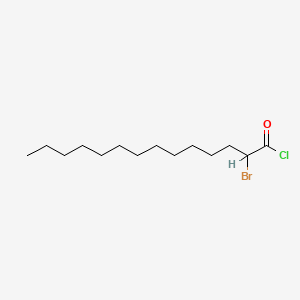
Tetradecanoyl chloride, 2-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoyl chloride, 2-bromo- is a chemical compound with the molecular formula C14H26BrClO. It is a derivative of tetradecanoic acid, where a bromine atom is attached to the second carbon and a chlorine atom is attached to the carbonyl carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecanoyl chloride, 2-bromo- can be synthesized through the bromination of tetradecanoyl chloride. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the second carbon position .
Industrial Production Methods
Industrial production of tetradecanoyl chloride, 2-bromo- involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification and distillation to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoyl chloride, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form tetradecanoyl chloride or other reduced products.
Oxidation Reactions: It can undergo oxidation to form corresponding acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base or under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of tetradecanoyl chloride or tetradecanol.
Oxidation: Formation of tetradecanoic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Tetradecanoyl chloride, 2-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tetradecanoyl chloride, 2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make it a versatile compound for various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications it is used for .
Comparación Con Compuestos Similares
Similar Compounds
Tetradecanoyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromotetradecanoic acid: Contains a carboxylic acid group instead of the acyl chloride group, leading to different reactivity and applications.
Uniqueness
Tetradecanoyl chloride, 2-bromo- is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Propiedades
Número CAS |
53411-22-6 |
|---|---|
Fórmula molecular |
C14H26BrClO |
Peso molecular |
325.71 g/mol |
Nombre IUPAC |
2-bromotetradecanoyl chloride |
InChI |
InChI=1S/C14H26BrClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3 |
Clave InChI |
NQGSQVLNRHHKHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


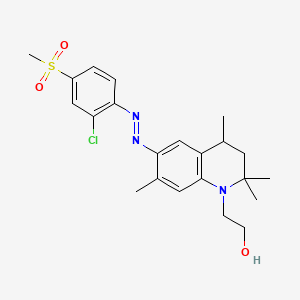
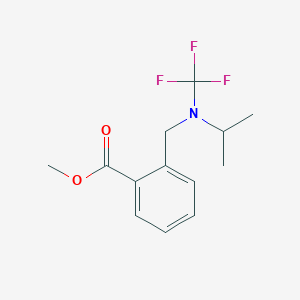

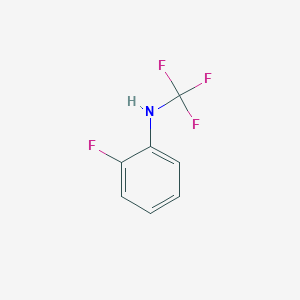
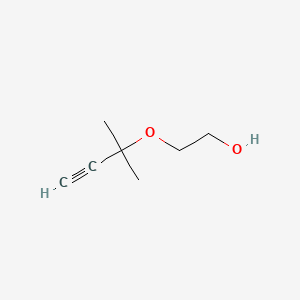

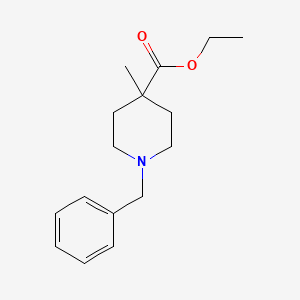
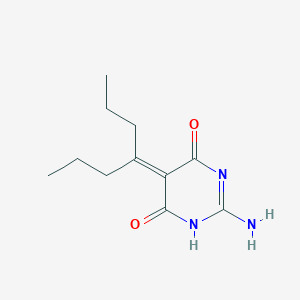
![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
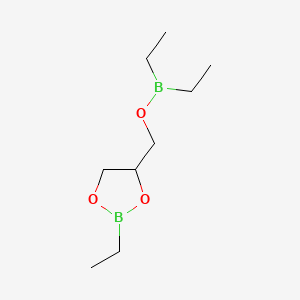
![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)

